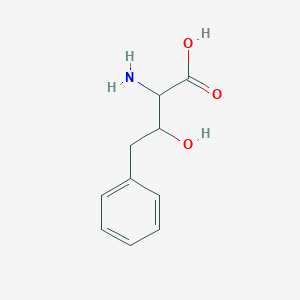

2-Amino-3-hydroxy-4-phenylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGJFSCKGIKDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50731-50-5 | |

| Record name | 2-amino-3-hydroxy-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 3 Hydroxy 4 Phenylbutanoic Acid and Its Stereoisomers

Chemo-Enzymatic and Biocatalytic Routes to Enantiomerically Pure 2-Amino-3-hydroxy-4-phenylbutanoic Acid

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. nih.gov Chemo-enzymatic and biocatalytic routes are particularly advantageous for producing enantiomerically pure α-hydroxy-β-amino acids like this compound.

Lipase-Catalyzed Resolutions for Stereoisomer Isolation

Lipases are widely used enzymes in organic synthesis due to their stability in organic solvents and broad substrate specificity. mdpi.com One of the most common applications of lipases is the kinetic resolution of racemic mixtures. nih.gov In the context of this compound, lipase-catalyzed hydrolysis of a racemic ester derivative can be employed to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

For instance, racemic amino acid esters can be resolved through selective hydrolysis by lipases such as Pseudomonas lipase (B570770), Rhizopus lipase, and porcine pancreas lipase. nih.gov These enzymes typically exhibit high reactivity and selectivity for L-amino acid esters in aqueous solutions. nih.gov This methodology can be adapted for the resolution of a racemic ester of this compound. The enzyme would selectively hydrolyze one stereoisomer, leaving the other as the unreacted ester, which can then be separated and hydrolyzed chemically to yield the desired enantiomerically pure amino acid. The efficiency of such resolutions is often high, with E-values (enantiomeric ratio) greater than 200 being achievable. semanticscholar.org

| Enzyme | Substrate | Reaction Type | Selectivity | Reference |

| Pseudomonas lipase | Racemic amino acid esters | Hydrolysis | High for L-amino acid esters | nih.gov |

| Rhizopus lipase | Racemic amino acid esters | Hydrolysis | High for L-amino acid esters | nih.gov |

| Porcine pancreas lipase | Racemic amino acid esters | Hydrolysis | High for L-amino acid esters | nih.gov |

| Burkholderia cepacia lipase (PSIM) | Racemic β-amino carboxylic ester hydrochlorides | Hydrolysis | Excellent (ee ≥99%) | semanticscholar.org |

Carbonyl Reductase Applications in Chiral Precursor Synthesis

Carbonyl reductases, such as lactate (B86563) dehydrogenases (LDHs) and formate (B1220265) dehydrogenases (FDHs), are instrumental in the synthesis of chiral hydroxy acids, which are key precursors for this compound. nih.govmdpi.com These enzymes catalyze the stereoselective reduction of a keto group to a hydroxyl group.

A relevant synthetic strategy involves the enzymatic reduction of a keto acid precursor, such as 2-oxo-4-phenylbutanoic acid. While this would directly lead to 2-hydroxy-4-phenylbutanoic acid, a similar precursor like 3-amino-2-oxo-4-phenylbutanoic acid could be reduced to afford this compound. The stereoselectivity of the reduction is controlled by the choice of the dehydrogenase. For example, D-lactate dehydrogenase (D-LDH) can be used for the synthesis of (R)-hydroxy acids. nih.govmdpi.com The cofactor NADH required for the reduction is often regenerated in situ using a coupled enzyme system, such as formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide. nih.gov

Microbial and Plant Enzyme Catalysis in Formation Pathways

Whole microbial cells and enzymes derived from plants can also be utilized in the synthesis of chiral amino acids. mdpi.com Microbial fermentation is a well-established method for producing various amino acids. Specific microbial strains or their isolated enzymes can catalyze the formation of this compound from simpler precursors.

One approach involves the use of L-phenylalanine dehydrogenase, which can catalyze the reductive amination of 2-oxo-4-phenylbutanoic acid to produce L-homophenylalanine. researchgate.net While this yields a related amino acid, the principle can be extended to suitably functionalized keto acids to produce the desired α-hydroxy-β-amino acid. Furthermore, multi-enzyme cascade reactions can be designed to convert readily available starting materials into the target molecule. nih.gov For instance, an aldolase (B8822740) could be used to form a carbon-carbon bond, followed by a transaminase to introduce the amino group stereoselectively. researchgate.net

Asymmetric Chemical Synthesis Strategies

In addition to biocatalytic methods, asymmetric chemical synthesis provides a powerful and versatile platform for the preparation of enantiomerically pure this compound.

Chiral Auxiliary Approaches for Diastereoselective Control

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example is the use of Schöllkopf's chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. nih.gov This auxiliary can be regioselectively lithiated and then reacted with an appropriate electrophile, such as a derivative of phenylacetaldehyde (B1677652), to introduce the phenylmethyl group with high diastereoselectivity. Subsequent mild acid hydrolysis cleaves the auxiliary and reveals the desired amino acid ester. nih.gov Another approach involves the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. mdpi.comnih.gov Alkylation of these complexes proceeds with high diastereoselectivity, and subsequent decomplexation affords the desired amino acid.

| Chiral Auxiliary/Method | Key Reaction | Stereocontrol | Reference |

| Schöllkopf's chiral auxiliary | Alkylation of a lithiated bis-lactim ether | High diastereoselectivity | nih.gov |

| Ni(II) complex of glycine Schiff base | Alkylation | High diastereoselectivity | mdpi.comnih.gov |

Lewis Acid-Promoted Aldol (B89426) Condensation with Ketene (B1206846) Acetals

Lewis acid-catalyzed aldol reactions are a cornerstone of asymmetric synthesis for forming carbon-carbon bonds and creating new stereocenters. A three-component condensation reaction can be employed for the synthesis of α-hydroxy-β-amino acid derivatives. nih.gov This reaction involves an aldehyde, an amine, and a ketene silyl (B83357) acetal (B89532), promoted by a Lewis acid.

In the context of synthesizing this compound, phenylacetaldehyde could be reacted with an amine (e.g., benzylamine) and a ketene silyl acetal in the presence of a Lewis acid. This would generate the α-hydroxy-β-amino ester scaffold with a high degree of diastereoselectivity, typically favoring the syn isomer. nih.gov The choice of Lewis acid and reaction conditions can be optimized to maximize the yield and stereoselectivity. Subsequent deprotection of the amino and carboxyl groups would yield the final product. A titanium-based Lewis acid, such as TiCl₄, has been shown to be effective in promoting similar Mukaiyama-type aldol reactions with high diastereoselectivity. researchgate.net

Hydroxylation of Enolate Intermediates

The direct α-hydroxylation of carbonyl compounds via their enolate intermediates is a powerful method for introducing a hydroxyl group. This strategy has been effectively applied to the synthesis of this compound derivatives. An efficient synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids has been achieved through the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate. Current time information in Kansas City, MO, US.

In this method, the starting protected amino ester is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding lithium enolate. This enolate intermediate is then reacted with an electrophilic oxygen source to introduce the hydroxyl group at the C2 position. A key reagent for this transformation is the oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) complex, commonly known as MoOPH. Current time information in Kansas City, MO, US. This molybdenum-based oxidant delivers an oxygen atom to the enolate, yielding the desired α-hydroxy product. The reaction typically results in a mixture of diastereomers at the newly formed chiral center (C2), which may require subsequent separation.

Table 1: Key Features of Enolate Hydroxylation for AHPBA Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Methyl (3S)-N-Z-3-amino-4-phenylbutanoate | Current time information in Kansas City, MO, US. |

| Key Reagents | Lithium diisopropylamide (LDA) for enolate formation; MoOPH for hydroxylation | Current time information in Kansas City, MO, US. |

| Transformation | Direct α-hydroxylation of a protected β-amino ester | Current time information in Kansas City, MO, US. |

| Product | N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | Current time information in Kansas City, MO, US. |

| Stereochemical Outcome | Creates a new stereocenter at C2, often leading to a diastereomeric mixture. | Current time information in Kansas City, MO, US. |

Palladium-Catalyzed Enantioselective C(sp³)-H Activation

Palladium-catalyzed C(sp³)-H activation has emerged as a transformative tool in organic synthesis, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. While a direct application for the synthesis of this compound is not prominently documented, the principles of this methodology represent a potential advanced approach for the synthesis of unnatural amino acids. This strategy often relies on a directing group to position the palladium catalyst in proximity to the targeted C-H bond, ensuring high site-selectivity.

In the context of amino acid synthesis, a bidentate directing group, such as an 8-aminoquinoline, can be installed on the N-terminus of an amino acid precursor. This auxiliary directs the palladium catalyst to activate a specific C(sp³)-H bond (e.g., at the β or γ position). The resulting palladacycle intermediate can then undergo various coupling reactions to introduce new functional groups. For the synthesis of AHPBA, one could envision a strategy starting from a phenylalanine derivative where a C-H bond is activated and subsequently oxidized to introduce the hydroxyl group. The development of ligands that can control the stereochemistry of the newly formed center is a critical aspect of this approach.

Stereospecific Synthesis from Chiral Pool Precursors

The use of readily available chiral molecules, or the "chiral pool," is a cornerstone of asymmetric synthesis. Sugars, with their multiple, well-defined stereocenters, are excellent starting materials for the stereospecific synthesis of complex targets like the stereoisomers of AHPBA.

Utilization of D-Gulonic Acid γ-Lactone and D-Glucono-δ-Lactone

A chirospecific synthesis of enantiomerically pure (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids has been successfully developed starting from sugars. Current time information in Kansas City, MO, US. This approach leverages the inherent stereochemistry of carbohydrates to set the absolute configuration of the target molecules. For instance, D-gulonic acid γ-lactone and D-glucono-δ-lactone can serve as precursors for the various stereoisomers of 3-amino-2-hydroxybutanoic acid, and this methodology has been extended to the synthesis of the 4-phenyl derivative. mdpi.com

The synthetic sequence involves a series of selective transformations to convert the sugar lactones into key intermediates, such as chiral aminoalcohols and epoxides, where the original stereochemistry of the sugar is preserved and dictates the stereochemical outcome of the final product. mdpi.com

Derivatization of Chiral Aminoalcohols and Epoxides

The synthesis of AHPBA stereoisomers from sugar lactones proceeds through the crucial intermediates of chiral aminoalcohols and epoxides. mdpi.com For example, a sugar lactone can be transformed through a sequence of steps including reduction, activation of hydroxyl groups (e.g., as triflates or mesylates), and nucleophilic substitution with an azide (B81097) (NaN₃), followed by reduction to the amine. This pathway yields a chiral aminoalcohol. mdpi.com

Alternatively, epoxides can be formed from the sugar precursors. These epoxides can then undergo regiosepecific ring-opening. For instance, the synthesis of threo-3-amino-2-hydroxy-4-phenylbutanoic acid has been achieved via the regiospecific ring-opening of a cis-2,3-epoxy-acid with ammonia. rsc.orgrsc.org The resulting aminoalcohol intermediate contains the necessary stereocenters, which are then carried through to the final carboxylic acid product after appropriate functional group manipulations, such as oxidation. mdpi.com

Application of Z-L- and Z-D-Phenylalaninal Derivatives

An alternative strategy for accessing stereoisomers of this compound starts from chiral α-amino aldehydes derived from phenylalanine. This approach has the advantage of beginning with a precursor that already contains the required C3 stereocenter and the phenyl group. A patented process describes the conversion of N-benzyloxycarbonyl-(R)-phenylalaninal (derived from D-phenylalanine) into the target amino acid. google.com

The synthesis involves the reaction of the aldehyde with a cyanide source, such as sodium cyanide, to form a cyanohydrin intermediate. This reaction creates a new stereocenter at the C2 position, typically resulting in a mixture of diastereomers. The nitrile group of the cyanohydrin is then hydrolyzed under acidic conditions to afford the carboxylic acid. This sequence yields (2RS,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. google.com The resulting diastereomeric mixture of the protected amino acids can then be separated, for example, by fractional crystallization using a chiral resolving agent like brucine, to isolate the desired pure stereoisomer. google.com

Total Synthesis Approaches for all Four Stereoisomers of this compound

Achieving synthetic access to all four possible stereoisomers of this compound—(2S,3R), (2S,3S), (2R,3S), and (2R,3R)—from a common set of starting materials is a significant challenge that demonstrates the power of stereodivergent synthesis. While a single report detailing the synthesis of all four AHPBA isomers is not available, combining methodologies allows for their complete synthesis.

The syntheses of the (2S,3R) and (2S,3S) isomers have been explicitly detailed starting from sugar precursors, as described by Lee et al. Current time information in Kansas City, MO, US. This chirospecific approach establishes the C3 stereocenter from the carbohydrate backbone. The C2 stereocenter is then installed, and the two diastereomers are obtained.

A comprehensive strategy for synthesizing all four stereoisomers of the closely related 3-amino-2-hydroxybutanoic acid has been demonstrated by Park et al. using D-gulonic acid γ-lactone and D-glucono-δ-lactone. mdpi.com This work provides a clear blueprint for accessing all stereochemical combinations. The stereochemistry at C2 and C3 of D-gulonic acid γ-lactone serves as the foundation for the (2S,3R) and (2S,3S) isomers, while the stereochemistry of D-glucono-δ-lactone is used to generate the (2R,3R) and (2R,3S) isomers. mdpi.com By applying the synthetic transformations reported for the phenyl-containing analogue (i.e., introduction of the benzyl (B1604629) group) within this established stereodivergent framework, the synthesis of all four AHPBA stereoisomers is achievable.

Table 2: Synthetic Strategies for AHPBA Stereoisomers

| Stereoisomer | Synthetic Approach | Key Precursor(s) | Reference |

|---|---|---|---|

| (2S,3R) and (2S,3S) | Chirospecific synthesis from sugar | Carbohydrates (e.g., D-gulonic acid γ-lactone) | Current time information in Kansas City, MO, US.mdpi.com |

| (2R,3S) and (2R,3R) | Chirospecific synthesis from sugar (by analogy) | Carbohydrates (e.g., D-glucono-δ-lactone) | mdpi.com |

| (2RS,3R) | Cyanohydrin formation from amino aldehyde | N-Cbz-(R)-Phenylalaninal | google.com |

| threo-isomers | Epoxide ring-opening | cis-2,3-epoxy-acids | rsc.orgrsc.org |

Protective Group Strategies in this compound Synthesis (e.g., Boc, Z-protection)

The chemical synthesis of this compound and its various stereoisomers is a complex process that necessitates a strategic approach to protect its reactive functional groups. As the molecule contains both a nucleophilic amino group and a hydroxyl group, protective groups are essential to prevent undesired side reactions during synthetic transformations. peptide.com The choice of protecting groups is critical and is often guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others under different chemical conditions. iris-biotech.deresearchgate.net This strategy is fundamental in multi-step syntheses to ensure high yields and stereochemical purity. Two of the most prevalently used amino-protecting groups in the synthesis of this amino acid are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Z or Cbz) groups. tandfonline.commasterorganicchemistry.com

Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the amino function in the synthesis of this compound and its derivatives. researchgate.net Its popularity stems from its ease of introduction and its stability under a variety of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.comorganic-chemistry.org

A key advantage of the Boc group is its facile removal under mild anhydrous acidic conditions. masterorganicchemistry.com Trifluoroacetic acid (TFA) is commonly used for deprotection, which cleanly removes the Boc group, liberating the free amine along with carbon dioxide and tert-butanol (B103910) as byproducts. masterorganicchemistry.com This acid-lability makes the Boc group orthogonal to other protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile Z group, allowing for selective deprotection strategies in complex syntheses. peptide.comorganic-chemistry.org For instance, (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a key intermediate used in peptide synthesis and drug development.

Z-Protection

The benzyloxycarbonyl (Z or Cbz) group is another cornerstone in the protection of the amino group during the synthesis of this compound. tandfonline.com It has a long history of use in solution-phase peptide synthesis. peptide.com The Z group is typically installed by treating the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. masterorganicchemistry.com

One of the defining features of the Z group is its stability to both acidic and basic conditions, which contrasts with the Boc and Fmoc groups, respectively. The standard method for cleaving the Z group is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. masterorganicchemistry.com This process is exceptionally mild and occurs at a neutral pH, which is advantageous when the target molecule contains other acid- or base-sensitive functional groups. masterorganicchemistry.com An example includes the synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids. tandfonline.com A patent has also described the synthesis of (2RS,3R)-3-benzyloxycarbonylamino-2-hydroxy-4-phenylbutanoic acid as an intermediate. google.com

The following tables summarize the key characteristics of the Boc and Z protecting groups as they apply to the synthesis of this compound.

| Aspect | Description | Common Reagents/Conditions |

|---|---|---|

| Installation | Reaction of the amino group with di-tert-butyl dicarbonate. | (Boc)₂O, Triethylamine or other mild base. masterorganicchemistry.com |

| Stability | Stable to basic conditions, nucleophiles, and catalytic hydrogenation. | Resistant to piperidine, NaOH, H₂/Pd-C. organic-chemistry.org |

| Cleavage (Deprotection) | Acid-catalyzed removal (acidolysis). | Trifluoroacetic acid (TFA), HCl in dioxane. masterorganicchemistry.com |

| Orthogonality | Orthogonal to Z- and Fmoc-protecting groups. | Can be removed without cleaving Z (hydrogenolysis) or Fmoc (base) groups. peptide.comorganic-chemistry.org |

| Aspect | Description | Common Reagents/Conditions |

|---|---|---|

| Installation | Reaction of the amino group with benzyl chloroformate. | Benzyl chloroformate (Cbz-Cl), NaHCO₃ or other mild base. masterorganicchemistry.com |

| Stability | Stable to mild acidic and basic conditions. | Resistant to TFA and piperidine. peptide.com |

| Cleavage (Deprotection) | Catalytic hydrogenation (hydrogenolysis). | H₂, Palladium on Carbon (Pd/C). masterorganicchemistry.com Can also be removed by strong acids like HBr in acetic acid. google.com |

| Orthogonality | Orthogonal to Boc- and Fmoc-protecting groups. | Can be removed without cleaving Boc (acid) or Fmoc (base) groups. peptide.com |

Biochemical Mechanisms and Molecular Interactions of 2 Amino 3 Hydroxy 4 Phenylbutanoic Acid

Enzymatic Inhibition Profiles

The inhibitory activity of 2-amino-3-hydroxy-4-phenylbutanoic acid is most prominently observed in the context of Bestatin (B1682670), where it is N-terminally linked to L-Leucine. This compound has demonstrated a broad spectrum of inhibition against various aminopeptidases.

Bestatin is a well-documented inhibitor of Aminopeptidase (B13392206) N (APN), also known as CD13. This enzyme is a zinc-dependent metalloprotease involved in the final stages of protein and peptide degradation. The inhibitory action of Bestatin on APN is characterized as a slow-binding, competitive process. The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety of Bestatin plays a crucial role in this inhibition. The inhibitory constants (Ki) for Bestatin against APN have been reported to be in the micromolar range, indicating a strong affinity for the enzyme. For instance, a Ki value of 1.4 x 10-6 M has been documented for the inhibition of microsomal aminopeptidase (a form of APN). Another study reported a Ki of 16.57 µM for Bestatin against APN in ES-2 cells.

Table 1: Inhibitory Constants of Bestatin against Aminopeptidase N (APN)

| Inhibitor | Enzyme Source | Ki Value |

|---|---|---|

| Bestatin | Microsomal APN | 1.4 µM |

| Bestatin | ES-2 cell line | 16.57 µM |

Derivatives of this compound are recognized for their ability to modulate enkephalin-degrading enzymes, thereby protecting enkephalins from rapid breakdown. Bestatin itself has been shown to potently inhibit the hydrolysis of [3H][Leu5]enkephalin in rat striatum slices with an IC50 value of approximately 0.2 µM nih.gov. This action is attributed to the inhibition of a Bestatin-sensitive aminopeptidase. Furthermore, analogs of Bestatin have been synthesized to enhance this inhibitory effect. For example, Bestatin-L-Arg x AcOH was found to be a highly potent competitive inhibitor of a membrane-bound enkephalin-degrading aminopeptidase from monkey brain, with a Ki value of 0.21 x 10-8 M, making it about 100-fold more potent than Bestatin itself nih.gov.

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that exhibits both epoxide hydrolase and aminopeptidase activity. Bestatin has been identified as a potent, immediate, and reversible inhibitor of LTA4 hydrolase. The inhibition constant (Ki) for Bestatin against the isolated enzyme has been determined to be 201 +/- 95 µM. Moreover, Bestatin was found to suppress the intrinsic aminopeptidase activity of LTA4 hydrolase with an apparent Ki value of 172 nM. This inhibitory action highlights the functional similarity between LTA4 hydrolase and other metallohydrolases, likely due to a resemblance at their zinc-binding sites.

Current research on renin inhibitors primarily focuses on a class of non-peptidic drugs, with Aliskiren being the first marketed example wikipedia.org. These direct renin inhibitors bind to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. While 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives have been explored as building blocks for various bioactive compounds, there is no substantial evidence to suggest that this specific amino acid or its simple derivatives, including Bestatin, act as direct inhibitors of renin. One study investigating the effects of Bestatin on alcohol intake in rats suggested that its mechanism was not mediated by the renin-angiotensin system nih.gov.

Bestatin is a known inhibitor of Aminopeptidase B (APB), a metalloexopeptidase that cleaves basic amino acids from the N-terminus of peptides. The inhibitory activity of Bestatin against APB is well-established, with reported IC50 values in the range of 1-10 µM. The unique structure of the this compound component of Bestatin is crucial for this inhibitory action.

Molecular Binding and Receptor Affinity

The molecular interactions of this compound are best understood through structural studies of Bestatin complexed with its target enzymes. X-ray crystallography has provided detailed insights into how Bestatin binds to the active site of metalloproteases.

In the case of Aminopeptidase N, the N-terminal amino group and the α-hydroxyl group of the this compound moiety of Bestatin are critical for its binding. These groups coordinate with the zinc ion in the active site of the enzyme. The phenyl group of the amino acid fits into a hydrophobic pocket within the enzyme, further stabilizing the inhibitor-enzyme complex.

Similarly, in the complex with Leukotriene A4 hydrolase, Bestatin binds in a deep cleft that harbors the catalytic zinc ion. The binding of Bestatin is facilitated by interactions with specific amino acid residues within this cleft, leading to the inhibition of the enzyme's activity.

Beyond its enzymatic targets, Bestatin has been shown to bind to the surface of various mammalian cells, including lymphocytes and macrophages. This binding is a rapid and saturable process and is thought to be mediated by cell-surface aminopeptidases. For instance, the binding of [3H]Bestatin to L5178y mouse lymphoma cells was characterized by an association constant of 0.8 x 10(5) M-1. This interaction with cell surface receptors is believed to contribute to some of the immunomodulatory effects of Bestatin.

Furthermore, Aminopeptidase N has been identified as a receptor for certain tumor-homing peptides, and the binding of these peptides can be inhibited by soluble cyclic peptides containing the NGR (Asn-Gly-Arg) motif. This suggests a role for APN in cell adhesion and signaling that can be modulated by molecules that bind to its active site.

Hydrogen Bonding Interactions within Enzyme Active Sites

This compound possesses several functional groups capable of participating in hydrogen bonding, a critical interaction for the binding of ligands to the active sites of enzymes. The hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups can all act as both hydrogen bond donors and acceptors. These interactions are fundamental to its role as a component of various enzyme inhibitors.

For instance, in the context of metalloprotease inhibitors, the hydroxyl and amino groups can coordinate with metal ions (like zinc) present in the enzyme's active site, while also forming hydrogen bonds with the side chains of amino acid residues. The carboxylate group can form strong salt-bridge interactions with positively charged residues such as arginine or lysine. The specific geometry and stereochemistry of these functional groups dictate the precise hydrogen-bonding pattern and, consequently, the inhibitory potency.

Research on inhibitors containing this scaffold, such as those targeting aminopeptidases, demonstrates the importance of these interactions for potent enzyme inhibition. For example, the threo-3-amino-2-hydroxy-4-phenylbutanoic acid moiety is a key component in bestatin, an inhibitor of aminopeptidase B and leucine (B10760876) aminopeptidase rsc.org. The orientation of the hydroxyl and amino groups allows for specific hydrogen bonding within the enzyme's active site, contributing to its inhibitory activity.

Hydrophobic Interactions Governing Receptor Binding

The phenyl group of this compound provides a significant hydrophobic character to the molecule, which is crucial for its interaction with the binding pockets of enzymes and receptors. Many enzyme active sites and receptor binding sites possess hydrophobic pockets or clefts that accommodate nonpolar moieties of their ligands thescipub.comnih.gov.

Stereochemical Determinants of Binding Affinity and Specificity

The stereochemistry of this compound is a critical factor that dictates its biological activity, including its binding affinity and specificity for target enzymes. The molecule contains two chiral centers, at C2 and C3, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R).

The specific arrangement of the amino, hydroxyl, and phenyl groups in three-dimensional space determines how well the molecule fits into the active site of a target protein and forms optimal interactions. For example, the (2S,3R) stereoisomer is the crucial component of bestatin, an effective inhibitor of certain aminopeptidases rsc.org. In contrast, the (2S,3S) configuration is a key building block for a number of potent HIV protease inhibitors nih.govinternationaljournalssrg.org. The precise stereochemistry ensures that the functional groups are correctly positioned to engage in the necessary hydrogen bonding and hydrophobic interactions within the enzyme's active site. The synthesis of stereochemically pure isomers is therefore of paramount importance in the development of effective therapeutic agents based on this scaffold.

Role as a Peptide Bond Isostere and Building Block

This compound is recognized as a valuable peptide bond isostere, a chemical moiety that mimics the structure of a peptide bond but is resistant to cleavage by proteases nih.gov. This property makes it a highly desirable building block in the design of peptidomimetics, which are compounds that mimic the biological activity of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.

The structural similarity of the α-hydroxy-β-amino acid unit to a dipeptide allows it to be incorporated into peptide sequences, where it can replace a scissile amide bond. This substitution can lead to potent and stable inhibitors of peptidases.

Incorporation into Peptide Analogues (e.g., Dipeptide Compounds)

As a versatile building block, this compound can be incorporated into peptide chains to create peptide analogues with modified properties. The synthesis of dipeptides and larger peptide structures containing this amino acid derivative is a common strategy in medicinal chemistry merckmillipore.comnih.govpeptide2.comkennesaw.edu. Its inclusion can confer resistance to enzymatic degradation and help to constrain the conformation of the peptide, which can lead to increased receptor selectivity and affinity. The process typically involves standard solid-phase or solution-phase peptide synthesis methodologies, with appropriate protection of the amino, hydroxyl, and carboxyl groups peptide2.comnih.gov.

Design of Hydroxyethylene Dipeptide Isosteres

The core structure of this compound is a precursor to the hydroxyethylene dipeptide isostere. This isostere is a key structural motif in a class of highly potent aspartic protease inhibitors, including those targeting HIV protease and renin. The hydroxyethylene moiety [-CH(OH)-CH2-] mimics the transition state of peptide bond hydrolysis by these enzymes. By incorporating this non-hydrolyzable isostere, inhibitors can bind tightly to the enzyme's active site without being cleaved. The synthesis of these isosteres often starts from chiral precursors like the different stereoisomers of this compound, which provide the necessary stereochemical control for potent inhibitory activity.

Influence on Cellular Mechanisms (non-clinical)

In non-clinical studies, this compound and its derivatives have been shown to influence various cellular mechanisms, primarily through the inhibition of specific enzymes.

Derivatives of this compound have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can potentiate the action of incretin hormones, which stimulate insulin secretion, making this a target for the treatment of type 2 diabetes.

Furthermore, as a core component of bestatin and other related compounds, it has been shown to inhibit various aminopeptidases. These enzymes are involved in a range of cellular processes, including protein degradation, antigen presentation, and angiogenesis. By inhibiting these enzymes, compounds containing the this compound scaffold can modulate these cellular pathways.

Some stereoisomers of this compound have also been studied for their potential neuroprotective effects and their ability to modulate neurotransmitter systems, suggesting a role in neuronal cell function and survival chemimpex.com. The related compound, 4-phenylbutyric acid (PBA), has been shown to act as a chemical chaperone, improving protein folding and reducing endoplasmic reticulum stress, which is implicated in a variety of diseases nih.govresearchgate.net.

Modulation of Amino Acid Metabolism Pathways

This compound and its structural analogs have been shown to modulate specific pathways of amino acid metabolism, most notably the kynurenine pathway of tryptophan metabolism. The kynurenine pathway is a critical route for tryptophan degradation, producing several neuroactive and immunomodulatory metabolites.

A structural analog, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, has been identified as a potent inhibitor of kynureninase nih.gov. Kynureninase is a key enzyme in this pathway, and its inhibition can alter the balance of kynurenine pathway metabolites. This suggests that this compound could have a significant impact on physiological and pathological processes where the kynurenine pathway is implicated.

Enzyme and Protein Interaction Studies

The specific structural features of this compound allow for distinct interactions with various enzymes and proteins. Research has highlighted its role as an inhibitor of key enzymes, providing a basis for its potential therapeutic applications.

Kynureninase Inhibition

As mentioned, a structural analogue of this compound is a powerful inhibitor of kynureninase, with a reported inhibition constant (Ki) of 100 nM for both rat and human forms of the enzyme nih.gov. The binding of this inhibitor to the active site of human kynureninase involves several key interactions. The α-carboxylate group of the inhibitor forms a salt bridge with Arg-434 of the enzyme, while the α-amino group is oriented towards the pyridoxal-5'-phosphate (PLP) Schiff's base. The 3-hydroxyl group is positioned near Asn-333, and the aromatic ring is located in proximity to the imidazole ring of His-102 nih.gov. These interactions underscore the importance of the specific stereochemistry and functional groups of the inhibitor for its potent activity.

Enkephalinase Inhibition

Derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid have been investigated as inhibitors of enkephalinase, an enzyme responsible for the degradation of enkephalins, which are endogenous opioid peptides . By inhibiting enkephalinase, these compounds can prolong the analgesic effects of enkephalins. This inhibitory action highlights another facet of the compound's interaction with key enzymes involved in neurochemical signaling.

Table 1: Enzyme Interaction Data for this compound and its Analogs

| Enzyme Target | Compound | Interaction Type | Key Findings |

| Kynureninase | 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | Inhibition | Potent inhibitor with a Ki of 100 nM. nih.gov |

| Enkephalinase | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid derivatives | Inhibition | Enhances the effects of endogenous opioids. |

Contributions to Protein Structure and Stability via Hydroxyl Groups

The hydroxyl group is a critical functional group in many amino acids, where it can participate in hydrogen bonding and other interactions that are crucial for protein structure and stability. While this compound is a non-proteogenic amino acid, its incorporation into larger molecules or its interaction with proteins can be significantly influenced by its hydroxyl group.

In studies of kynureninase inhibitors, it has been suggested that the 3-hydroxyl group plays a significant role in binding to the enzyme's active site, likely through the formation of hydrogen bonds researchgate.net. This is consistent with the general understanding of how hydroxylated amino acids contribute to the stability of protein-ligand complexes.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Bestatin (B1682670) Analogues and Their Structural Characteristics

Bestatin, with the chemical structure [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a well-known inhibitor of aminopeptidases, such as aminopeptidase (B13392206) B and leucine (B10760876) aminopeptidase. The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) core is a critical component for its inhibitory activity.

Stereoisomerism plays a crucial role in the activity of bestatin analogues. Studies have shown that among the eight possible stereoisomers, those with the 2S configuration exhibit strong inhibitory activity. The amino acid residue coupled to the AHPA core also significantly influences the activity.

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) is recognized as a bestatin analogue sigmaaldrich.com. In this analogue, the L-leucine residue of bestatin is replaced with L-valine. SAR studies on bestatin have shown that while the isoleucine analogue exhibited higher activity than bestatin, the valine analogue showed decreased activity. The order of decreasing activity for various amino acid substitutions was found to be isoleucine > norleucine > norvaline > methionine > valine.

A novel synthetic substance, MR-387C, which is [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valyl-L-prolyl-L-leucine], has been identified as a potent aminopeptidase M inhibitor researchgate.net. This complex peptide, which incorporates the AHPA-Val moiety, was found to be a competitive inhibitor of the enzyme and demonstrated stronger inhibition than many other known microbial-originated inhibitors researchgate.net.

Exploration of HIV-1 Protease Inhibitor Analogues

The (2S,3S)-diastereomer of 3-amino-2-hydroxy-4-phenylbutanoic acid, also known as allophenylnorstatine, is a key structural component in the development of HIV-1 protease inhibitors nih.govnih.gov. A series of inhibitors containing this moiety at the scissile site of the substrate have been synthesized and evaluated for their inhibitory activity.

Preliminary studies indicated that smaller derivatives with the (2S,3S) configuration, spanning the P3 to P2' sites of the enzyme, demonstrated sufficient inhibitory activity to serve as prototypes for further structural modifications. Systematic replacements at these sites revealed that certain bicyclic heteroarylcarbonyl derivatives possessed strong potency and good enzyme selectivity.

Furthermore, 2-heterosubstituted statine derivatives, which are related to 2-amino-3-hydroxy-4-phenylbutanoic acid, have been developed as novel building blocks for HIV-1 protease inhibitors nih.gov. A highly diastereoselective synthesis has enabled the creation of a diverse range of derivatives, with some exhibiting Ki values as low as 3.4 nM and potent antiviral activity in the lower nanomolar range nih.gov. The structural parameters of these compounds are critical in determining their inhibitory potency and selectivity for the viral enzyme nih.gov.

Phenylnorstatine (Pns) as a this compound Derivative

Phenylnorstatine (Pns), chemically known as (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, is a notable stereoisomer of this compound. It has garnered significant attention in medicinal chemistry as a transition-state analogue mimic. Transition-state analogues are compounds that are chemically designed to resemble the high-energy transition state of a substrate molecule as it undergoes an enzymatic reaction. By mimicking this transient state, Pns can bind with high affinity to the active site of an enzyme, effectively blocking its catalytic activity.

The incorporation of the Phenylnorstatine moiety has been a key strategy in the design of inhibitors for various proteases, including those crucial for viral replication. For instance, Pns has been utilized as a core component in the development of inhibitors targeting the protease of the Human Immunodeficiency Virus (HIV).

Another important stereoisomer is allophenylnorstatine (Apns), which has the (2S,3S) configuration. This particular arrangement has been found to be crucial for the potent inhibitory activity of several compounds. The specific stereochemistry of the hydroxyl and amino groups on the butanoic acid chain plays a pivotal role in the precise orientation of the inhibitor within the enzyme's active site, thereby maximizing binding interactions and inhibitory potency.

KNI-272 and R-87366 Related Structures

KNI-272

KNI-272 is a potent, peptidomimetic inhibitor of HIV-1 protease that prominently features the allophenylnorstatine (Apns) moiety. nih.govnih.gov As a transition-state analogue, KNI-272 is designed to mimic the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the aspartic protease of HIV. nih.gov The structure of KNI-272 is characterized by the Apns unit at the P1 position, which is crucial for its interaction with the catalytic aspartate residues in the enzyme's active site. nih.govproteopedia.org

Crystallographic studies of the HIV-1 protease in complex with KNI-272 have revealed the intricate molecular interactions that contribute to its high binding affinity. nih.govproteopedia.org The hydroxyl group of the Apns moiety forms a key hydrogen bond with one of the catalytic aspartate residues, while the phenyl group occupies the S1 subsite of the enzyme, a large hydrophobic pocket. nih.govproteopedia.org The conformationally constrained structure of KNI-272, partly due to the Apns-thioproline linkage, is believed to pre-organize the molecule for optimal binding, thus enhancing its inhibitory potency. nih.gov

The potent antiviral activity of KNI-272 against a broad spectrum of HIV isolates underscores the significance of the allophenylnorstatine scaffold in the design of effective antiretroviral agents. mdpi.com

R-87366

Structure-Activity Relationship (SAR) of this compound Derivatives Targeting Specific Enzymes

The systematic investigation of how structural modifications to a molecule affect its biological activity, known as Structure-Activity Relationship (SAR) studies, has been instrumental in optimizing the therapeutic properties of this compound derivatives. These studies have primarily focused on enhancing the inhibitory potency and selectivity of these compounds against specific enzymes, most notably HIV protease and β-secretase (BACE1).

For inhibitors of HIV protease, SAR studies have elucidated several key structural features that govern their efficacy:

Stereochemistry of the Core Moiety : The stereochemistry of the 3-amino-2-hydroxy-4-phenylbutanoic acid core is paramount. The (2S,3S) configuration of allophenylnorstatine (Apns) has been shown to be particularly favorable for potent inhibition of HIV protease. researchgate.net This specific arrangement allows for optimal hydrogen bonding between the inhibitor's hydroxyl group and the catalytic aspartate residues of the enzyme. nih.govproteopedia.org

P1 and P1' Side Chains : The substituents at the P1 and P1' positions of the inhibitor, which interact with the S1 and S1' pockets of the protease, significantly influence binding affinity. The phenyl group of the Apns moiety typically occupies the S1 pocket. Modifications at the P1' position have been explored to enhance interactions with the S1' pocket.

P2 and P2' Ligands : The nature of the ligands at the P2 and P2' positions is critical for extending the inhibitor's interaction with the enzyme's binding groove. Bulky and hydrophobic groups are often favored at these positions to occupy the corresponding S2 and S2' subsites. For instance, the incorporation of a 3-hydroxy-2-methylbenzoyl group at the P2 position has been shown to yield potent inhibitors. researchgate.net

Conformational Constraint : Introducing conformational rigidity into the inhibitor's structure can reduce the entropic penalty upon binding to the enzyme, thereby increasing affinity. This has been achieved by incorporating cyclic structures or specific linkages, such as the Apns-thioproline in KNI-272. nih.gov

The following table summarizes the inhibitory activities of selected allophenylnorstatine-containing HIV protease inhibitors against different strains of HIV-1.

| Compound | HIV-1 Strain | IC50 (µM) |

| KNI-227 | HIV-1LAI | 0.1 |

| KNI-227 | HIV-1RF | 0.02 |

| KNI-227 | HIV-1MN | 0.03 |

| KNI-272 | HIV-1LAI | 0.1 |

| KNI-272 | HIV-1RF | 0.02 |

| KNI-272 | HIV-1MN | 0.04 |

This table presents the 50% inhibitory concentrations (IC50) of KNI-227 and KNI-272 against various strains of HIV-1, as determined in ATH8 cells. mdpi.com

In the context of BACE1, an aspartic protease involved in the production of amyloid-beta peptides implicated in Alzheimer's disease, phenylnorstatine derivatives have also been explored as potential inhibitors. SAR studies in this area have focused on modifications that enhance selectivity for BACE1 over other proteases, such as cathepsin D, to minimize off-target effects. Key determinants of activity and selectivity include the nature of the substituents at the P1' and P3 positions of the inhibitor.

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to verifying the covalent structure and three-dimensional arrangement of 2-Amino-3-hydroxy-4-phenylbutanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative and absolute configuration of chiral molecules like this compound. The stereochemical assignment is achieved by creating a chiral environment that makes the chemically equivalent nuclei of enantiomers (or diastereomers) magnetically non-equivalent (anisochronous), leading to separate signals in the NMR spectrum.

Two primary strategies are employed:

Chiral Derivatizing Agents (CDAs): The amino acid is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid, to form a mixture of diastereomers. These diastereomers have distinct physical properties and, consequently, exhibit different chemical shifts (δ) in their ¹H and ¹³C NMR spectra. The differences in these chemical shifts can be systematically analyzed to assign the stereochemistry of the original molecule.

Chiral Solvating Agents (CSAs): The amino acid is dissolved in a chiral solvent or in the presence of a chiral additive (e.g., a chiral metal complex). The transient, non-covalent diastereomeric complexes that form between the analyte and the CSA result in small but measurable differences in the chemical shifts of the enantiomers. researchgate.net

For this compound, ¹H NMR analysis would focus on the signals of the protons at the chiral centers (C2 and C3) and the adjacent methylene (C4) protons. The coupling constants (J-values) between these protons also provide crucial information about the dihedral angles, helping to establish the relative syn or anti configuration of the amino and hydroxy groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Diastereomer of this compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~175.0 |

| Cα (C2) | ~3.5 - 3.7 | ~72.0 |

| Cβ (C3) | ~4.2 - 4.4 | ~60.0 |

| Cγ (C4) | ~2.9 - 3.1 | ~40.0 |

| Phenyl C1' | - | ~138.0 |

Note: Data are hypothetical and for illustrative purposes. Actual values depend on the solvent, derivatizing agent, and specific stereoisomer.

Mass Spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be readily protonated to generate the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, allowing for the confirmation of the molecular formula (C₁₀H₁₃NO₃).

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For α-amino acids, common fragmentation pathways include the neutral losses of water (H₂O) and carbon monoxide (CO). nih.govnih.gov The presence of the β-hydroxy group and the phenyl group influences the specific fragmentation pathways.

Key expected fragment ions for protonated this compound would include:

[M+H]⁺: Confirms the molecular weight.

[M+H - H₂O]⁺: Loss of the hydroxyl group as water.

[M+H - HCOOH]⁺ or [M+H - H₂O - CO]⁺: A characteristic loss for α-amino acids, representing the loss of the elements of formic acid from the carboxylic acid group. nih.govnih.gov

Ions from cleavage of the Cα-Cβ bond: This would lead to fragments containing the phenylmethyl group.

Table 2: Predicted m/z Values for Key ESI-MS Fragments of this compound.

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₁₀H₁₄NO₃]⁺ | Protonated Molecular Ion [M+H]⁺ | 196.09 |

| [C₁₀H₁₂NO₂]⁺ | Loss of Water [M+H - H₂O]⁺ | 178.08 |

| [C₉H₁₂NO]⁺ | Loss of Formic Acid [M+H - HCOOH]⁺ | 150.09 |

Note: m/z values are calculated for the most abundant isotopes.

Single-crystal X-ray crystallography is the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact spatial arrangement of every atom.

To perform this analysis, a high-quality single crystal of this compound or a suitable derivative must be grown. nih.gov The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. By measuring the intensities of the diffracted beams, particularly through the use of anomalous dispersion, the absolute stereochemistry at both the C2 and C3 chiral centers can be determined. nih.gov The result is an assignment of (R) or (S) configuration to each stereocenter, for example, (2S,3R). A key statistical indicator for the correctness of the assigned absolute structure is the Flack parameter, which should be close to zero for the correct enantiomeric model. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating complex mixtures and are therefore used to assess the chemical purity and enantiomeric purity (or enantiomeric excess, ee) of this compound.

High-Performance Liquid Chromatography (HPLC) is the most common method for separating the enantiomers of this compound and determining its enantiomeric excess. acs.org Two main approaches are utilized:

Direct Separation using Chiral Stationary Phases (CSPs): This is the preferred method. The sample is passed through an HPLC column packed with a chiral stationary phase. CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives coated on a silica support), create a chiral environment. researchgate.net The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times (t_R), allowing for their separation and quantification. scas.co.jp

Indirect Separation via Derivatization: The analyte is first reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to create a pair of diastereomers. nih.gov These diastereomers can then be separated on a standard, achiral HPLC column (such as a C18 reversed-phase column) because they have different physical properties. nih.gov

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram.

Table 3: Illustrative Chiral HPLC Parameters for Enantioseparation.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IG) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (t_R1) | 8.5 min (hypothetical for one enantiomer) |

Gas Chromatography (GC) is a high-resolution separation technique used to assess the purity of volatile and thermally stable compounds. Amino acids like this compound are non-volatile due to their polar functional groups (-COOH, -NH₂, -OH). Therefore, derivatization is required prior to GC analysis to increase their volatility. dss.go.th

A common derivatization procedure involves silylation, where active hydrogens on the polar groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. dss.go.th This is often achieved by reacting the amino acid with a reagent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column. The purity of the sample is determined by the relative area of the main peak corresponding to the derivatized amino acid versus the areas of any other peaks, which would represent impurities. GC coupled with a mass spectrometer (GC-MS) can be used to identify these impurities based on their mass spectra.

Table 4: Typical GC Method Parameters for Purity Analysis (of Derivatized Compound).

| Parameter | Condition |

|---|---|

| Column | SLB™-5ms capillary column (e.g., 30 m x 0.25 mm I.D.) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min |

Optical Rotation and Chiroptical Methods for Stereochemical Analysis

The stereochemistry of this compound, which contains two chiral centers, gives rise to four possible stereoisomers. The determination of the absolute configuration of these stereoisomers is crucial for understanding their biological activity and chemical properties. Optical rotation and chiroptical methods are paramount in this endeavor.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD):

Optical rotatory dispersion (ORD) and circular dichroism (CD) are powerful techniques for elucidating the stereochemistry of chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. For amino acids, the chromophore of interest is typically the carboxyl group. rsc.org

The presence of two chiral centers in this compound results in diastereomers (e.g., threo and erythro forms), which will exhibit distinct chiroptical properties. For example, the four stereoisomers of 2-amino-3-hydroxybutanoic acid (threonine) have been well-characterized, with each having a unique specific rotation value. libretexts.orglibretexts.org It is expected that the diastereomers of this compound would similarly display unique ORD and CD spectra, allowing for their differentiation and stereochemical assignment.

| Technique | Principle | Application to this compound |

|---|---|---|

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation with wavelength. | Determination of absolute configuration by analyzing the Cotton effect of the carboxyl chromophore. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Provides information on the stereochemistry of the chiral centers through characteristic Cotton effects. |

Advanced Techniques for Amino Acid Analysis in Complex Mixtures

The detection and quantification of this compound, a non-proteinogenic amino acid, in complex biological or chemical matrices require highly sensitive and selective analytical methods. Advanced techniques such as capillary electrophoresis and liquid chromatography-mass spectrometry are well-suited for this purpose.

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-efficiency separation technique that offers advantages of simplicity, speed, and the requirement of minimal sample volumes. oup.com It has been widely applied to the analysis of amino acids in various samples, including physiological fluids and tissue extracts. oup.com

For the analysis of underivatized amino acids, CE can achieve separation in under 30 minutes. oup.com The separation is based on the mass-to-charge ratio of the analytes. Different detection methods can be coupled with CE, including:

CE-UV: Utilizes the ultraviolet absorption of amino acids for detection. Derivatization may be necessary to enhance sensitivity for amino acids with weak UV absorbance. creative-proteomics.com

CE-LIF: Laser-induced fluorescence detection offers very high sensitivity but requires derivatization of the amino acids with a fluorescent tag. creative-proteomics.com

CE-MS: Coupling capillary electrophoresis with mass spectrometry provides high sensitivity and accuracy, enabling both qualitative and quantitative analysis of amino acids in complex mixtures, such as the urine of patients or in food products. creative-proteomics.comspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

Liquid chromatography-mass spectrometry is a powerful and versatile technique for the analysis of a wide range of compounds, including non-proteinogenic amino acids. mdpi.comuts.edu.au It offers high sensitivity and specificity, making it ideal for detecting low-abundance amino acids in complex biological matrices. mdpi.com

Different LC-MS approaches can be employed for amino acid analysis:

Reversed-Phase LC-MS: While direct analysis of polar amino acids on reversed-phase columns can be challenging due to poor retention, derivatization or the use of mixed-mode columns can overcome this limitation. thermofisher.com

Targeted and Non-Targeted Approaches: LC coupled with high-resolution mass spectrometry (e.g., LC-QToF) allows for both targeted quantification of known amino acids and non-targeted screening for unknown or unexpected compounds. mdpi.com This is particularly useful for profiling non-proteinogenic amino acids in various samples.

Recent advancements in LC-MS/MS methods have enabled the sensitive detection of native protein and non-protein amino acids without the need for derivatization, streamlining the analytical workflow. uts.edu.au

| Technique | Key Advantages | Application for this compound Analysis |

|---|---|---|

| Capillary Electrophoresis (CE) | High efficiency, speed, small sample volume. oup.com | Separation and quantification in biological fluids and tissue extracts. oup.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity, high specificity, suitable for complex matrices. mdpi.comuts.edu.au | Detection and profiling in food, environmental, and clinical samples. mdpi.com |

Broader Research Applications and Theoretical Considerations Excluding Clinical Outcomes

Design and Synthesis of Novel Bioactive Molecules

The chemical structure of 2-Amino-3-hydroxy-4-phenylbutanoic acid allows it to participate in a variety of chemical reactions, making it a crucial component for researchers in drug discovery and development. chemimpex.com It serves as a chiral building block for numerous bioactive compounds. researchgate.net

Applications in Drug Discovery and Development (non-clinical)

In the realm of non-clinical drug discovery, this amino acid derivative is utilized as a foundational structure in the synthesis of new drugs. chemimpex.com Its derivatives have been investigated for a range of potential therapeutic applications. For instance, it is a key intermediate for HIV protease inhibitors. researchgate.net The synthesis of peptidomimetics containing this alpha-hydroxy-beta-amino acid is a significant area of study, particularly for the development of HIV-1 protease inhibitors. nih.gov

Derivatives of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) are used as inhibitors of enkephalinase(s). sigmaaldrich.com Furthermore, this compound is a key component of the natural product bestatin (B1682670) and has been instrumental in the development of HIV protease inhibitors like KNI-272. researchgate.net A novel series of endomorphin-1 (EM-1) and endomorphin-2 (EM-2) analogues were synthesized incorporating chiral α-hydroxy-β-phenylalanine (AHPBA), demonstrating high affinity for μ and δ opioid receptors. ebi.ac.uk

Table 1: Non-clinical Applications in Drug Discovery

| Application Area | Specific Use | Compound Derivative/Analogue |

|---|---|---|

| HIV Research | Core structure in HIV-1 protease inhibitors | Boc-Apns-OH [(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid] |

| Pain Research | Enkephalinase inhibitors to augment anti-nociception | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) derivatives |

| Opioid Receptor Modulation | Synthesis of analogues with mixed opioid receptor activity | Endomorphin analogues containing α-hydroxy-β-phenylalanine (AHPBA) |

Exploration of Neuroprotective Applications and Modulation of Neurotransmitter Systems (mechanistic, non-clinical)

Mechanistic, non-clinical studies have explored the potential of this compound and its derivatives in the context of neurological disorders. chemimpex.com The compound is studied for its potential neuroprotective effects, positioning it as a candidate for the development of treatments for neurodegenerative diseases. chemimpex.com Its ability to modulate neurotransmitter systems makes it a subject for further investigation in therapies aimed at conditions like Alzheimer's and Parkinson's disease. chemimpex.com

Role in Understanding Amino Acid Metabolism and Biochemical Pathways

The structural similarity of this compound to natural amino acids suggests it could interact with biological systems, potentially acting as an inhibitor or substrate for enzymes involved in amino acid metabolism. ontosight.ai Researchers utilize this compound to explore the intricacies of amino acid metabolism and its implications in various metabolic disorders. chemimpex.com For example, a structural analogue, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, was synthesized and found to be a potent inhibitor of kynureninase, an enzyme in the tryptophan metabolism pathway. nih.gov

Development of Chemical Probes for Biological Systems

While direct evidence of this compound being used as a chemical probe is limited in the provided search results, its role as a building block for bioactive molecules suggests its potential in this area. chemimpex.comresearchgate.net The synthesis of hybrid compounds, which link two different pharmacophores, is a promising approach in drug design, and this amino acid could serve as a key component in creating such probes to investigate biological systems. nih.gov

Future Directions in the Academic Research of this compound Analogues

Future academic research is likely to continue exploring the synthesis of novel analogues of this compound to develop new bioactive molecules with improved therapeutic potential. researchgate.netebi.ac.uk The versatility of this compound as a chiral building block opens avenues for creating a wide array of derivatives. chemimpex.comresearchgate.net Further investigations into its neuroprotective mechanisms and its role in modulating neurotransmitter systems are anticipated. chemimpex.com Additionally, its application in understanding amino acid metabolism and designing specific enzyme inhibitors remains a promising area of research. ontosight.ainih.gov The development of efficient and stereoselective synthesis methods for its derivatives will also be a key focus to facilitate further research into its biological activities. tandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the identity and purity of 2-amino-3-hydroxy-4-phenylbutanoic acid?

- Methodological Answer :

- HPLC with UV/Vis detection is optimal for purity assessment, using a C18 column and mobile phases like 0.1% TFA in water/acetonitrile. Retention time and peak symmetry indicate purity .

- NMR spectroscopy (¹H and ¹³C) confirms structural identity. Key signals include the hydroxyl proton (δ 4.8–5.2 ppm), aromatic protons (δ 7.2–7.5 ppm), and carboxyl carbon (δ ~175 ppm) .

- Mass spectrometry (ESI-MS) validates molecular weight (CHNO, MW 195.22 g/mol) with [M+H] at m/z 196.1 .

Q. How can researchers synthesize this compound enantioselectively?

- Methodological Answer :

- Chiral auxiliary approach : Use (S)- or (R)-phenylglycinol as a chiral template for asymmetric induction during hydroxy group formation. Shiraiwa et al. (1996) achieved >90% enantiomeric excess (ee) via this method .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic esters, isolating the desired enantiomer. Reaction conditions (pH 7.5, 37°C) optimize enzyme activity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may cause irritation based on analog safety data (e.g., 3-amino-4-phenylbutanoic acid SDS) .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve conflicting data on stereochemical outcomes from different synthetic routes?

- Methodological Answer :

- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers. Compare retention times with authentic standards .

- Circular dichroism (CD) spectroscopy distinguishes R/S configurations by analyzing Cotton effects at 220–250 nm. Discrepancies in ee values across studies may arise from incomplete crystallization or racemization during workup .

Q. What strategies optimize the separation of this compound from byproducts in complex reaction mixtures?

- Methodological Answer :

- Ion-exchange chromatography : Use Dowex 50WX8 resin in ammonium acetate buffer (pH 4.5) to separate the zwitterionic target from non-polar byproducts .

- Reverse-phase flash chromatography with gradient elution (water → methanol) improves recovery yields (>85%) .

Q. How do structural modifications (e.g., fluorination) impact the compound’s biological activity?

- Methodological Answer :

- Comparative SAR studies : Introduce fluorine at the phenyl ring (e.g., 4-fluoro analog) to assess changes in binding affinity via SPR or ITC. Fluorine’s electronegativity may enhance interactions with target proteins (e.g., enzymes in amino acid metabolism) .

- In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to evaluate pharmacological potential .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 200–203°C vs. 208°C)?

- Methodological Answer :

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter melting points. Use DSC to identify thermal transitions and XRPD to confirm crystallinity .

- Purity discrepancies : Impurities (e.g., residual solvents) depress melting points. Validate purity via elemental analysis (C, H, N) and Karl Fischer titration for water content .

Experimental Design Considerations

Q. What controls are essential when studying this compound’s role in peptide synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.